molecular formula C12H8ClN3O2 B157813 Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate CAS No. 10176-23-5

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Cat. No.: B157813
CAS No.: 10176-23-5
M. Wt: 261.66 g/mol
InChI Key: YGDTUUXGELOIDG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate involves several steps. One common method includes the reaction of 3-chloroquinoxaline with cyanoacetic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate can be compared with other similar compounds, such as:

    Methyl (3-bromoquinoxalin-2-yl)(cyano)acetate: Similar structure but with a bromo group instead of a chloro group.

    Methyl (3-fluoroquinoxalin-2-yl)(cyano)acetate: Contains a fluoro group instead of a chloro group.

    Methyl (3-iodoquinoxalin-2-yl)(cyano)acetate: Contains an iodo group instead of a chloro group.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which can be advantageous in certain research and industrial applications .

Properties

IUPAC Name

methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c1-18-12(17)7(6-14)10-11(13)16-9-5-3-2-4-8(9)15-10/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDTUUXGELOIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585336
Record name Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10176-23-5
Record name Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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